Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate
CAS No.: 1354952-02-5
Cat. No.: VC2828216
Molecular Formula: C12H11NO2S
Molecular Weight: 233.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1354952-02-5 |
---|---|
Molecular Formula | C12H11NO2S |
Molecular Weight | 233.29 g/mol |
IUPAC Name | methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate |
Standard InChI | InChI=1S/C12H11NO2S/c1-8-7-16-11(13-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3 |
Standard InChI Key | OWKUDSAXXSXSKN-UHFFFAOYSA-N |
SMILES | CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC |
Canonical SMILES | CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)OC |
Introduction
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate is a thiazole derivative, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This compound is distinguished by a methyl group at the 4-position of the thiazole ring and a benzoate ester group attached at the 3-position. Its molecular formula is CHNOS, with a molecular weight of 249.29 g/mol. The compound has garnered significant attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis Methods
The synthesis of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-methylthiazole-2-carboxylic acid with methanol in the presence of a dehydrating agent like sulfuric acid to form the ester. Industrial production may utilize similar synthetic routes on a larger scale, employing continuous flow reactors and automated systems to enhance efficiency and yield. Purification steps such as recrystallization or chromatography are used to obtain the compound in high purity.
Antimicrobial Activity
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for this compound are as follows:
Bacterial Strain | MIC (µg/mL) | Comparison with Control (Oxytetracycline) |
---|---|---|
Gram-positive bacteria | 7.8 | 8 times higher than control |
Gram-negative bacteria | 15.6 | 16 times higher than control |
These findings suggest its potential as an antimicrobial agent in clinical settings.
Anticancer Activity
The compound has shown cytotoxic effects against several cancer cell lines. For instance, it has been effective against Jurkat (T-cell leukemia) and A-431 (epidermoid carcinoma) cell lines, with IC values comparable to those of Doxorubicin.
Cell Line | IC (µg/mL) | Reference Drug Comparison |
---|---|---|
Jurkat (T-cell leukemia) | <1.61 | Comparable to Doxorubicin |
A-431 (epidermoid carcinoma) | <1.98 | Comparable to Doxorubicin |
Anti-inflammatory Effects
Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate also demonstrates anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation. This makes it a potential therapeutic agent for treating inflammatory diseases.
Research Findings and Case Studies
Several studies have highlighted the effectiveness of Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate in various biological assays:
-
Antimicrobial Efficacy: The compound has been evaluated against resistant bacterial strains, confirming its role as a promising candidate for treating infections caused by antibiotic-resistant bacteria.
-
Cytotoxicity Testing: In vitro assays revealed significant reductions in cell proliferation in cancer cell lines while exhibiting minimal toxicity to normal cells.
-
Inflammation Models: Animal models treated with this compound showed reduced symptoms of inflammation compared to untreated controls.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume